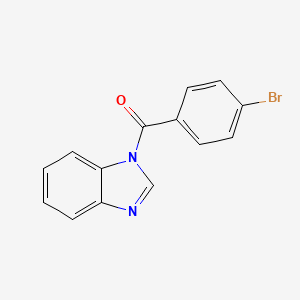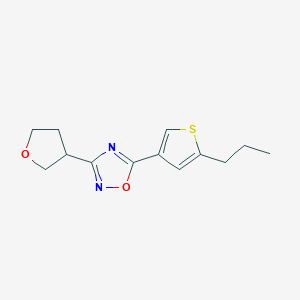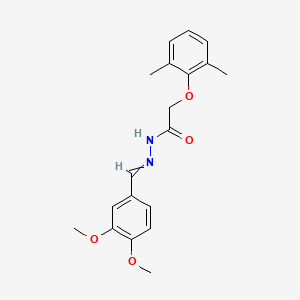
4-(1-ethyl-1H-imidazol-2-yl)-1-(methylsulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, starting from basic structures and adding specific functional groups to achieve the desired compound. For example, a series of N-substituted derivatives of related compounds were synthesized through a series of reactions starting from benzenesulfonyl chloride and ethyl isonipecotate, eventually yielding the target compounds through reactions with N-aralkyl/aryl substituted 2-bromoacetamides in the presence of a weak base and polar aprotic solvent (Khalid et al., 2016). Such processes underline the complexity and precision required in chemical synthesis to obtain compounds with specific biological activities.
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by detailed spectroscopic analysis, including 1H-NMR, IR, and mass spectral data. These techniques provide insights into the molecular configuration, functional groups, and overall structure of the compound. For instance, the structure of a synthesized compound was elucidated through such spectroscopic techniques, confirming the intended molecular framework and functional groups present (Rehman et al., 2018).
Chemical Reactions and Properties
The chemical reactivity and properties of "4-(1-ethyl-1H-imidazol-2-yl)-1-(methylsulfonyl)piperidine" derivatives are influenced by their molecular structure. These compounds participate in various chemical reactions, forming new derivatives with potentially enhanced biological activities. For example, the synthesis of oxadiazole derivatives involves the conversion of ethyl esters into corresponding hydrazides and thiols, followed by reactions with bromomethyl phenyl sulfonyl piperidine, showcasing the compound's versatility in chemical reactions (Khalid et al., 2016).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their application and handling. For example, the crystal and molecular structure studies provide insights into the compound's conformation, intermolecular interactions, and stability, which are essential for understanding its behavior in biological systems (Naveen et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are determined by the compound's functional groups and molecular structure. These properties influence the compound's biological activity and potential therapeutic applications. Research into the compound's synthesis and structure-activity relationships helps identify its chemical properties and mechanisms of action (McCombie et al., 2002).
Propriétés
IUPAC Name |
4-(1-ethylimidazol-2-yl)-1-methylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S/c1-3-13-9-6-12-11(13)10-4-7-14(8-5-10)17(2,15)16/h6,9-10H,3-5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKXVVZYAGIGSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)-2-(3-pyridinyl)pyrimidine](/img/structure/B5669731.png)
![(1S*,5R*)-6-[(phenylthio)acetyl]-3-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5669742.png)


![(1S*,5R*)-6-(cyclobutylmethyl)-3-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5669773.png)
![2-cyclohexyl-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5669785.png)
![ethyl 3,5-dimethyl-2-[(3-methylphenyl)hydrazono]-2H-pyrrole-4-carboxylate](/img/structure/B5669789.png)

![N,5-dimethyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5669796.png)


![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-1-methylcyclopentanecarboxamide](/img/structure/B5669823.png)

![4-[1-benzyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-5-yl]-1-methylpiperidin-4-ol](/img/structure/B5669835.png)